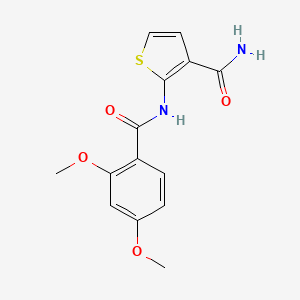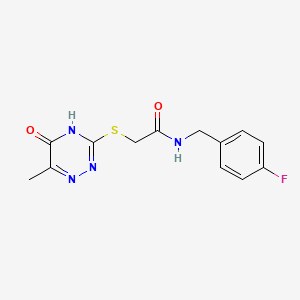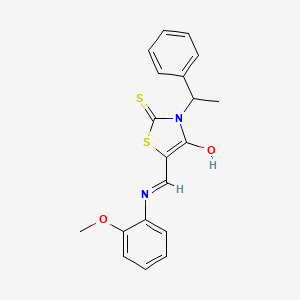
(Z)-5-(((2-methoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(((2-methoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H18N2O2S2 and its molecular weight is 370.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- (Z)-5-(((2-methoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one and related compounds have been synthesized and studied for their potential as inhibitors, particularly as GSK-3 inhibitors, in a study by Kamila & Biehl (2012). This study highlights the compound's relevance in the field of medicinal chemistry (Kamila & Biehl, 2012).
- Khelloul et al. (2016) characterized a similar thiazolidin-4-one derivative using X-ray diffraction and NMR spectra, providing insights into the crystal structure and theoretical investigations at the molecular level (Khelloul et al., 2016).
Photodynamic Therapy Application
- Pişkin, Canpolat, & Öztürk (2020) explored the use of thiazolidin-4-one derivatives in photodynamic therapy, particularly for cancer treatment. They highlighted the compound's significant potential as a Type II photosensitizer in this field (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Hydrogen Bonding
- Delgado, Quiroga, Cobo, Low, & Glidewell (2005) studied the supramolecular structures of similar thioxothiazolidin-4-ones, focusing on hydrogen-bonded dimers, chains of rings, and sheets. This research contributes to understanding the molecular interactions and structural dynamics of these compounds (Delgado et al., 2005).
Electroluminescent Device Properties
- The study by Roh et al. (2009) on Zn(II)‐chelated complexes based on benzothiazole derivatives, which include thiazolidin-4-one structures, provides insights into their application in white-light emission and electroluminescent devices. This highlights the compound's potential in the field of material science and electronics (Roh et al., 2009).
Nematicidal and Antibacterial Activity
- A study by Srinivas, Nagaraj, & Reddy (2008) on novel methylene-bis-thiazolidinone derivatives, including compounds similar to this compound, evaluated their nematicidal and antibacterial activity. This research opens avenues for the compound's use in agriculture and pharmaceuticals (Srinivas, Nagaraj, & Reddy, 2008).
Hypoglycemic Activity
- Liu et al. (2008) synthesized and evaluated the hypoglycemic activity of thiazolidin-4-one derivatives, demonstrating the compound's potential in diabetes treatment and its relevance in medicinal chemistry (Liu et al., 2008).
Propiedades
IUPAC Name |
4-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-3-(1-phenylethyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-13(14-8-4-3-5-9-14)21-18(22)17(25-19(21)24)12-20-15-10-6-7-11-16(15)23-2/h3-13,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWSOMRUNNEMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=C(SC2=S)C=NC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

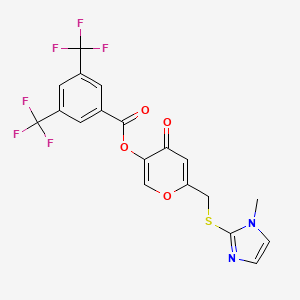
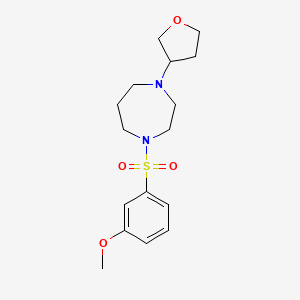
![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2771081.png)
![2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B2771082.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2771083.png)
![N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2771086.png)
![8-{[Bisbenzylamino]methyl}-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2771090.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2771092.png)

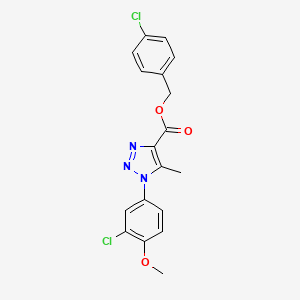
![({1-[(6-Chloropyridin-3-yl)sulfonyl]piperidin-4-yl}methyl)(methyl)(propan-2-yl)amine](/img/structure/B2771096.png)
